2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Description
This compound (CAS: 439111-09-8) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₂H₁₇FN₄S and a molecular weight of 388.46 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group and at position 7 with a 4-fluorophenyl moiety. Predicted physicochemical properties include a density of 1.33 g/cm³ and a pKa of -0.80, suggesting moderate solubility in non-polar environments .
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4S/c1-14-3-4-15(2)26(14)20-10-12-28-22(20)18-13-21-24-11-9-19(27(21)25-18)16-5-7-17(23)8-6-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMBRPQRGCNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C23H17F3N4S
- Molecular Weight : 438.47 g/mol
- CAS Number : 672949-47-2
Pyrazolo[1,5-a]pyrimidines have been associated with various biological activities due to their ability to interact with multiple biological targets. The specific compound has shown potential in:
- Inhibiting Kinases : Similar compounds have demonstrated activity against aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells .
- Phosphodiesterase Inhibition : Some derivatives have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines. For example, a related thieno[2,3-d]pyrimidine derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer properties .
Antimicrobial and Antioxidant Properties
Research indicates that pyrazole derivatives possess antimicrobial and antioxidant activities:
- Antimicrobial Assays : Compounds from the same family have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi .
- Antioxidant Activity : These compounds have also shown promise in scavenging free radicals, contributing to their antioxidant properties.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Aurora Kinase Inhibition :
- Cytotoxicity Against Cancer Cells :
Table 1: Biological Activities of Related Pyrazolo Compounds
Scientific Research Applications
Antitumor Activity
Recent studies highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as antitumor agents . These compounds exhibit selective inhibition against various cancer cell lines. The structural features of pyrazolo[1,5-a]pyrimidines allow for modifications that enhance their biological activity. For instance, derivatives have been shown to inhibit specific kinases involved in cancer proliferation and survival pathways .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes that play critical roles in metabolic pathways. The unique structure facilitates binding to enzyme active sites, leading to effective inhibition. This property is particularly valuable in developing treatments for diseases where enzyme dysregulation is a factor .
Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its exceptional photophysical properties , making it suitable for applications in material science. Research indicates that these compounds can function as emergent fluorophores, which are essential in developing new materials for optoelectronic devices and sensors. Their ability to form crystals with notable conformational characteristics enhances their utility in solid-state applications .
Combinatorial Library Design
Due to their synthetic versatility, pyrazolo[1,5-a]pyrimidines are integral to combinatorial library design in drug discovery. The ability to modify the peripheral structures allows researchers to explore a vast chemical space quickly and efficiently, leading to the identification of novel bioactive compounds .
Case Studies
- Anticancer Studies : A recent publication demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the role of specific substituents on the aromatic rings in enhancing activity against tumor cells .
- Enzyme Inhibition : Another study focused on a derivative's ability to inhibit a key enzyme involved in metabolic syndrome. The results showed promising IC50 values, indicating potential therapeutic applications in managing metabolic disorders .
- Fluorescent Materials : Research into the photophysical properties of these compounds revealed their potential as fluorescent probes in biological imaging applications. Their stability and strong emission characteristics make them suitable candidates for further development in this area .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Class
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Differences and Implications
Substitution Patterns: The target compound’s thienyl-pyrrole group at position 2 distinguishes it from simpler phenyl or heteroaryl substituents in analogues like MK8 or MK72. This substitution may enhance π-π stacking interactions in biological targets compared to purely phenyl-based derivatives .
Physicochemical Properties :
- The dihydro-pyrazolo[1,5-a]pyrimidines (e.g., 4i, 4n) exhibit reduced aromaticity compared to the fully aromatic target compound, likely affecting stability and binding kinetics .
- The trifluoromethyl group in 861209-61-2 increases molecular weight and lipophilicity (clogP ≈ 4.5 predicted), whereas the target compound’s thienyl-pyrrole substituent balances hydrophobicity with moderate polarity .
Commercial discontinuation of the target compound may reflect scalability issues or niche applications .
Dihydro derivatives (4i, 4n) with polar substituents may prioritize solubility over membrane penetration, making them suitable for aqueous environments .
Q & A
Q. Q1. What are the key synthetic pathways for preparing 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step routes:
- Core formation: Condensation of 3,5-diamino-1,2,4-triazole with substituted aryl ketones under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazolo[1,5-a]pyrimidine scaffold .
- Functionalization: Introduction of the 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution. The thienyl-pyrrole moiety is added using palladium-catalyzed cross-coupling reactions .
- Optimization: Reaction parameters (temperature, solvent, catalyst loading) are critical for yield (>60%) and purity. For example, microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction confirms the planar pyrazolo[1,5-a]pyrimidine core and dihedral angles between substituents (e.g., fluorophenyl vs. thienyl groups) .
- Spectroscopy:
- Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced Research Questions
Q. Q3. How does the fluorophenyl group influence the compound’s biological activity and target selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): The 4-fluorophenyl group enhances lipophilicity (logP ≈ 5.5) and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Target Engagement: Molecular docking (AutoDock Vina) shows hydrogen bonding between the fluorine atom and Ser/Thr residues in viral proteases or kinases (binding energy ≤ -8.5 kcal/mol) .
- Comparative Studies: Replace fluorine with Cl or CH to assess selectivity. Fluorine’s electronegativity improves metabolic stability compared to chlorine analogs .
Q. Q4. What strategies resolve contradictions in reported biological data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Assay Standardization:
- Data Analysis:
Q. Q5. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity and stability?
Methodological Answer:
- DFT Calculations:
- MD Simulations:
Experimental Design & Optimization
Q. Q6. How to design experiments to optimize reaction yields while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments):
- Vary catalyst (e.g., Pd(PPh) 2–5 mol%), temperature (80–120°C), and solvent (DMF vs. THF) in a factorial design. ANOVA identifies temperature as the most significant factor (p < 0.05) .
- Byproduct Analysis:
- LC-MS monitors intermediates (e.g., dehalogenated byproducts). Adding ligand XPhos reduces Pd-mediated side reactions by 40% .
Q. Q7. What in vitro models are appropriate for evaluating anticancer activity, and how are IC50_{50}50 values interpreted?
Methodological Answer:
- Cell Models:
- Dose-Response Curves:
- Mechanistic Follow-Up:
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
